GABA Aminotransferase Substrate Affinity: 4-(Aminomethyl)thiophene-2-carboxylic acid vs. Regioisomer and Heterocyclic Analogs
In a systematic evaluation of heteroaromatic GABA analogs as substrates for porcine brain GABA aminotransferase (GABA-AT), 4-(aminomethyl)thiophene-2-carboxylic acid exhibited a Michaelis constant (KM) of 1.7 mM under standardized conditions (pH 8.5, 25°C) [1]. This substrate affinity is 5.9-fold higher than that of its regioisomer, 4-(aminomethyl)thiophene-3-carboxylic acid (KM = 10 mM), and 3.7-fold higher than that of the 5-substituted analog, 5-(aminomethyl)thiophene-2-carboxylic acid (KM = 6.3 mM) [2]. Compared to heteroatom variants, the thiophene-2-carboxylic acid scaffold demonstrated intermediate affinity: 5.5-fold lower than the most potent furan analog (KM = 0.31 mM) but 1.2-fold higher than the pyrrole analog (KM = 1.4 mM) [3].
| Evidence Dimension | Substrate affinity for GABA aminotransferase (KM) |
|---|---|
| Target Compound Data | KM = 1.7 mM |
| Comparator Or Baseline | 4-(aminomethyl)thiophene-3-carboxylic acid (KM = 10 mM); 5-(aminomethyl)thiophene-2-carboxylic acid (KM = 6.3 mM); 4-(aminomethyl)furan-2-carboxylic acid (KM = 0.31 mM); 4-(aminomethyl)-1H-pyrrole-2-carboxylic acid (KM = 1.4 mM); GABA (KM = 1.3 mM) |
| Quantified Difference | 5.9-fold higher affinity than 3-carboxylic acid regioisomer; 3.7-fold higher than 5-substituted analog; 5.5-fold lower than furan analog; 1.2-fold higher than pyrrole analog; 1.3-fold lower than native GABA substrate |
| Conditions | Porcine brain GABA aminotransferase (Sus scrofa), pH 8.5, 25°C |
Why This Matters
The KM value quantifies enzyme-substrate recognition, directly impacting the compound's utility as a mechanistic probe for GABA-AT structure-function studies and as a scaffold for designing GABAergic modulators with predictable target engagement.
- [1] BRENDA Enzyme Database. Ligand: 4-(aminomethyl)thiophene-2-carboxylic acid. KM Value: 1.7 mM. Conditions: pH 8.5, 25°C. Organism: Sus scrofa. View Source
- [2] Hawker, D.D.; Silverman, R.B. (2012). Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase. Bioorganic & Medicinal Chemistry, 20, 5763-5773. KM values for 4-(aminomethyl)thiophene-3-carboxylic acid (10 mM) and 5-(aminomethyl)thiophene-2-carboxylic acid (6.3 mM). View Source
- [3] Hawker, D.D.; Silverman, R.B. (2012). Synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase. Bioorganic & Medicinal Chemistry, 20, 5763-5773. KM values for furan (0.31 mM), pyrrole (1.4 mM), and GABA (1.3 mM). View Source
